REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[C:8]#[N:9].[NH2:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.O>C(O)CCC>[ClH:1].[ClH:1].[O:22]1[CH2:23][CH2:24][N:19]([CH2:18][CH2:17][NH:16][C:2]2[N:3]=[N:4][C:5]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:6][C:7]=2[C:8]#[N:9])[CH2:20][CH2:21]1 |f:4.5.6|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NCCN1CCOCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether solution is then extracted with a 1N solution of sulphuric acid
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
This gives a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.O1CCN(CC1)CCNC=1N=NC(=CC1C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |